molecular formula C21H17ClO3 B8783241 3,5-Bis(benzyloxy)benzoyl chloride CAS No. 28917-44-4

3,5-Bis(benzyloxy)benzoyl chloride

Cat. No. B8783241
Key on ui cas rn: 28917-44-4
M. Wt: 352.8 g/mol
InChI Key: GWIBCCZNAYLLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04011258

Procedure details

70 g of 3,5-dibenzyloxy-benzoyl-chloride in dry benzene were slowly added to a solution of diethyl ethoxy-magnesium-malonate prepared in known manner. The reaction mixture was refluxed overnight, and after cooling 300 ml of benzene and 200 ml of 5-N sulphuric acid were added to hydrolyze the mixture. The benzene phase was washed three times with water and dried with magnesium sulphate. The benzene was evaporated and the excess of diethyl malonate distilled off under reduced pressure. To the residue 400 ml of dioxane, 80 ml of water and 40 ml of conc. hydrochloric acid were added. The reaction mixture was heated for 24 hours on an oil bath at 130° C. After evaporation a brown oil remained, which crystallized on standing. Recrystallized from ethanol: M.p. 60°-61° C.
Quantity
70 g
Type
reactant
Reaction Step One
[Compound]
Name
diethyl ethoxy-magnesium-malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
5-N
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:15]=[C:16]([O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:17]=1)[C:12](Cl)=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:26]([O-])(=O)CC([O-])=O.C(C(CC)(O[Mg+2])C)C.S(=O)(=O)(O)O>C1C=CC=CC=1>[CH3:26][C:12]([C:11]1[CH:10]=[C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:17]=[C:16]([O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:15]=1)=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)Cl)C=C(C1)OCC1=CC=CC=C1
Name
diethyl ethoxy-magnesium-malonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
5-N
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in known manner
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
were added to hydrolyze the mixture
WASH
Type
WASH
Details
The benzene phase was washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The benzene was evaporated
DISTILLATION
Type
DISTILLATION
Details
the excess of diethyl malonate distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue 400 ml of dioxane, 80 ml of water and 40 ml of conc. hydrochloric acid were added
CUSTOM
Type
CUSTOM
Details
After evaporation a brown oil
CUSTOM
Type
CUSTOM
Details
which crystallized
CUSTOM
Type
CUSTOM
Details
Recrystallized from ethanol

Outcomes

Product
Name
Type
Smiles
CC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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